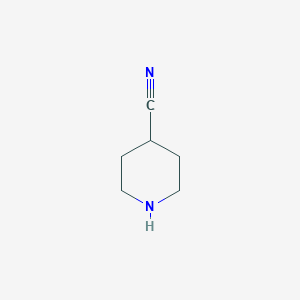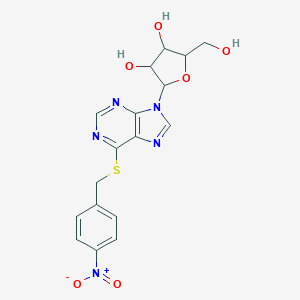
4-甲基伞形酮-α-L-鼠李糖苷
描述
4-Methylumbelliferyl alpha-L-rhamnopyranoside is a biochemical reagent widely used in glycobiology research. It is a fluorogenic substrate that, upon enzymatic cleavage, releases 4-methylumbelliferone, a compound that exhibits strong fluorescence. This property makes it particularly useful in various biochemical assays and research applications .
科学研究应用
4-Methylumbelliferyl alpha-L-rhamnopyranoside is extensively used in various fields of scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity and specificity of glycosidases.
Biology: It helps in the investigation of glycan structures and functions in biological systems.
Medicine: It is employed in diagnostic assays to detect enzyme deficiencies or abnormalities in metabolic pathways.
Industry: It is used in quality control processes to monitor enzyme activities in various industrial applications
作用机制
Target of Action
The primary target of 4-Methylumbelliferyl alpha-L-rhamnopyranoside is the enzyme alpha-L-rhamnosidase . This enzyme plays a crucial role in the hydrolysis of terminal non-reducing alpha-L-rhamnose residues in alpha-L-rhamnosides .
Mode of Action
4-Methylumbelliferyl alpha-L-rhamnopyranoside acts as a fluorogenic substrate for alpha-L-rhamnosidase . Upon cleavage by the enzyme, it yields a blue fluorescent solution . This fluorescence can be detected and measured, providing a means to monitor the activity of the enzyme.
Result of Action
The cleavage of 4-Methylumbelliferyl alpha-L-rhamnopyranoside by alpha-L-rhamnosidase results in the release of a blue fluorescent compound . This fluorescence can be used as a marker to track the activity of the enzyme, providing valuable information about the enzyme’s function in various biological processes.
生化分析
Biochemical Properties
4-Methylumbelliferyl alpha-L-rhamnopyranoside is a substrate for the enzyme ribonuclease . The product of the enzymatic reaction, 4-methylumbelliferone (4MU), is fluorescent and can be measured spectrophotometrically at 360 nm .
Cellular Effects
The cellular effects of 4-Methylumbelliferyl alpha-L-rhamnopyranoside are primarily related to its role as a substrate for ribonuclease . The fluorescent product of the enzymatic reaction can be used in diagnostic applications such as the detection of bacterial growth or in food testing .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl alpha-L-rhamnopyranoside involves its cleavage by the enzyme ribonuclease . This reaction results in the formation of the fluorescent product 4-methylumbelliferone .
Temporal Effects in Laboratory Settings
It is known that the product of its enzymatic reaction, 4-methylumbelliferone, can be measured spectrophotometrically .
Metabolic Pathways
4-Methylumbelliferyl alpha-L-rhamnopyranoside is involved in the metabolic pathway of ribonuclease . The enzyme cleaves 4-Methylumbelliferyl alpha-L-rhamnopyranoside to produce 4-methylumbelliferone .
Subcellular Localization
Given its role as a substrate for ribonuclease, it is likely to be found in locations where this enzyme is present .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl alpha-L-rhamnopyranoside typically involves the glycosylation of 4-methylumbelliferone with alpha-L-rhamnopyranosyl donors. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for 4-Methylumbelliferyl alpha-L-rhamnopyranoside are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize efficiency and minimize costs .
化学反应分析
Types of Reactions
4-Methylumbelliferyl alpha-L-rhamnopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes, such as alpha-L-rhamnosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone .
Common Reagents and Conditions
The hydrolysis of 4-Methylumbelliferyl alpha-L-rhamnopyranoside is typically carried out in aqueous buffer solutions at optimal pH and temperature conditions for the enzyme used. Common reagents include buffer salts, stabilizers, and sometimes cofactors to enhance enzyme activity .
Major Products Formed
The major product formed from the hydrolysis of 4-Methylumbelliferyl alpha-L-rhamnopyranoside is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using spectrophotometric methods .
相似化合物的比较
4-Methylumbelliferyl alpha-L-rhamnopyranoside is unique due to its specific substrate properties and the strong fluorescence of its hydrolysis product. Similar compounds include:
4-Methylumbelliferyl beta-D-glucopyranoside: Used to study beta-glucosidase activity.
4-Methylumbelliferyl beta-D-galactopyranoside: Used to study beta-galactosidase activity.
4-Methylumbelliferyl alpha-D-glucopyranoside: Used to study alpha-glucosidase activity
These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific glycosidic bonds they target and the enzymes they interact with.
属性
IUPAC Name |
4-methyl-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O7/c1-7-5-12(17)23-11-6-9(3-4-10(7)11)22-16-15(20)14(19)13(18)8(2)21-16/h3-6,8,13-16,18-20H,1-2H3/t8-,13-,14+,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKHENXHLAUMBH-JKNOJPNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione](/img/structure/B19688.png)


![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)








